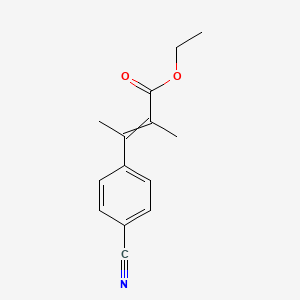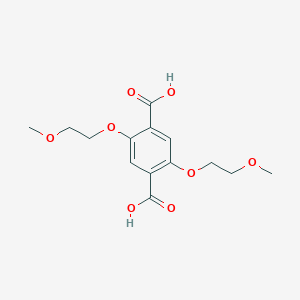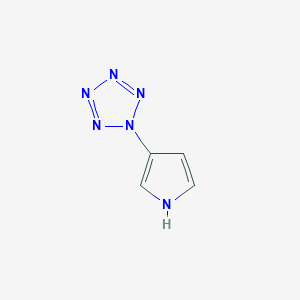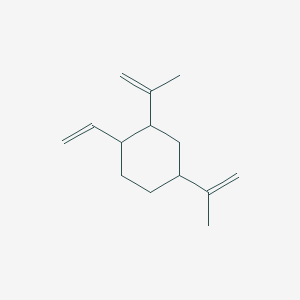
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, also known as beta-elemene, is a naturally occurring sesquiterpene found in various plants. It has garnered significant attention due to its potential therapeutic properties, particularly in oncology. The compound’s molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants like Curcuma wenyujin . The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted cyclohexanes .
Scientific Research Applications
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Industry: The compound is used in the formulation of various pharmaceuticals and as a natural pesticide.
Mechanism of Action
The mechanism by which 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to cell death.
Inhibition of Tumor Growth: It inhibits the proliferation of tumor cells by interfering with cell cycle progression and promoting cell differentiation.
Immune Modulation: The compound enhances the immune response, aiding in the body’s defense against cancer.
Comparison with Similar Compounds
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Alpha-elemene: Another sesquiterpene with similar anti-cancer properties but different structural configuration.
Gamma-elemene: A structural isomer with distinct biological activities.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a promising candidate for multi-targeted cancer therapy .
Properties
CAS No. |
678980-82-0 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-ethenyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C14H22/c1-6-12-7-8-13(10(2)3)9-14(12)11(4)5/h6,12-14H,1-2,4,7-9H2,3,5H3 |
InChI Key |
JRNAIHKYDFDUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
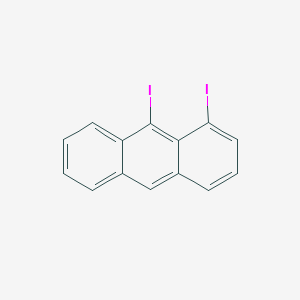
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
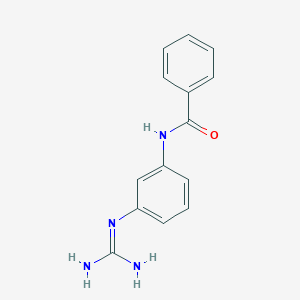
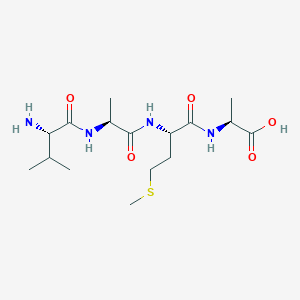
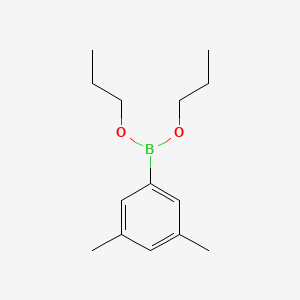
![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
